molecular formula C13H16O3 B13043188 3-Methoxy-6-(methylethyl)chroman-4-one

3-Methoxy-6-(methylethyl)chroman-4-one

Cat. No.: B13043188
M. Wt: 220.26 g/mol
InChI Key: VDLQBDRTUFCUQD-UHFFFAOYSA-N
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Description

3-Methoxy-6-(methylethyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(methylethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-6-(methylethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce dihydro derivatives .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-methoxy-6-propan-2-yl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C13H16O3/c1-8(2)9-4-5-11-10(6-9)13(14)12(15-3)7-16-11/h4-6,8,12H,7H2,1-3H3

InChI Key

VDLQBDRTUFCUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC(C2=O)OC

Origin of Product

United States

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